

# A Comprehensive Technical Guide to 2-(Pentyloxy)ethanol

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Compound of Interest		
Compound Name:	2-(Pentyloxy)ethanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-(Pentyloxy)ethanol**, a glycol ether with applications as a solvent and chemical intermediate. The document covers its nomenclature, physicochemical properties, synthesis, and analytical methods, compiled to assist researchers and professionals in drug development and chemical synthesis.

## Nomenclature and Identification

**2-(Pentyloxy)ethanol** is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and regulatory compliance.

Identifier Type	Value
IUPAC Name	2-(Pentyloxy)ethanol[1]
Synonyms	2-Hydroxyethyl pentyl ether, 2-Pentoxyethanol, Ethylene glycol monopentyl ether, Pentylglycol
CAS Number	6196-58-3[1][2]
Molecular Formula	C7H16O2[1]
Molecular Weight	132.20 g/mol [1][2]
InChl Key	QVQDALFNSIKMBH-UHFFFAOYSA-N[2]



# **Physicochemical Properties**

The physicochemical properties of **2-(Pentyloxy)ethanol** are summarized below. It should be noted that a significant portion of the available data is based on computational models, highlighting a need for further experimental validation.[2]

Property	Value	Notes
Boiling Point	186.5 °C (predicted)	-
Melting Point	-35.1 °C (predicted)	-
Density	0.89 g/cm³ (predicted)	-
Water Solubility	11350 mg/L (predicted)	Amphiphilic nature contributes to its solubility.[2]
LogP (Octanol-Water Partition Coefficient)	1.41 (predicted)	Indicates low potential for bioaccumulation.[2]
Vapor Pressure	0.08 mmHg @ 25 °C (predicted)	-
Flash Point	71.1 °C (predicted)	-

# Synthesis of 2-(Pentyloxy)ethanol

The most common method for the synthesis of **2-(Pentyloxy)ethanol** and other glycol ethers is the Williamson ether synthesis.[3] This method involves the reaction of an alkoxide with a primary alkyl halide. For **2-(Pentyloxy)ethanol**, this would typically involve the reaction of sodium pentoxide with 2-chloroethanol or sodium 2-hydroxyethoxide with 1-bromopentane.

## **General Reaction Scheme**

Caption: Williamson Ether Synthesis of **2-(Pentyloxy)ethanol**.

# Experimental Protocol: A Representative Williamson Ether Synthesis



While a specific protocol for **2-(pentyloxy)ethanol** is not readily available in the literature, the following is a representative procedure adapted from the synthesis of homologous glycol ethers, such as 2-(hexyloxy)ethanol and 2-(butoxy)ethanol.[4][5][6]

#### Materials:

- Pentan-1-ol
- Sodium hydride (NaH) or Sodium metal (Na)
- · 2-Chloroethanol or 2-Bromoethanol
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for workup)

#### Procedure:

- Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-1-ol in the anhydrous solvent. To this solution, carefully add sodium hydride in portions at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentoxide.
- Nucleophilic Substitution: The solution of sodium pentoxide is cooled to 0 °C, and 2-bromoethanol is added dropwise via a syringe or dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-100 °C) for several hours (1-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
- Workup and Purification:



- The reaction mixture is cooled to room temperature, and the excess sodium hydride is quenched by the careful addition of water or ethanol.
- The mixture is then diluted with water and extracted with diethyl ether.
- The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Final Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-(pentyloxy)ethanol.

## **Analytical Methodologies**

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of glycol ethers like **2-(Pentyloxy)ethanol** in various matrices.[8][9]

## **Experimental Protocol: GC-MS Analysis**

The following is a general protocol for the analysis of glycol ethers in a liquid sample.

#### Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for polar compounds (e.g., Rxi®-1301Sil MS or a similar cyanopropylphenyl-based column)[8][9]

#### Sample Preparation:

- For liquid samples such as industrial products, a simple dilution with a suitable solvent (e.g., methanol or acetonitrile) is often sufficient.
- An internal standard (e.g., a deuterated analog or a glycol ether not present in the sample)
   should be added for accurate quantification.



#### GC-MS Conditions (Representative):

Parameter	Value
Injection Volume	1 μL
Injector Temperature	250 °C
Split Ratio	20:1
Carrier Gas	Helium
Column Flow	1.2 mL/min
Oven Program	Initial temp 40 °C for 2 min, ramp at 20 °C/min to 160 °C, then ramp at 20.5 °C/min to 250 °C, hold for 3 min.
MS Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Scan Range	20-200 amu

#### Data Analysis:

- Identification of 2-(pentyloxy)ethanol is based on its retention time and comparison of its mass spectrum with a reference spectrum.
- Quantification is achieved by integrating the peak area of a characteristic ion and comparing
  it to the peak area of the internal standard.

# **Spectroscopic Data**

Detailed spectroscopic analysis is essential for the unambiguous identification of **2- (Pentyloxy)ethanol**. While comprehensive experimental spectra for this specific compound are not widely published, the expected characteristic signals are described below based on the analysis of similar compounds.[2]

# <sup>1</sup>H NMR Spectroscopy



- -OH (hydroxyl proton): A broad singlet, typically in the range of 2-5 ppm. The chemical shift is concentration and solvent-dependent.
- -OCH<sub>2</sub>CH<sub>2</sub>OH (ethoxy protons): Two triplets, each integrating to 2H, in the range of 3.5-3.8 ppm.
- -OCH<sub>2</sub>(pentyl chain): A triplet integrating to 2H, around 3.4-3.6 ppm.
- -CH<sub>2</sub>(internal methylene groups of pentyl chain): A multiplet integrating to 6H, in the range of 1.2-1.6 ppm.
- -CH₃ (terminal methyl group of pentyl chain): A triplet integrating to 3H, around 0.9 ppm.

## <sup>13</sup>C NMR Spectroscopy

- -OCH2CH2OH (ethoxy carbons): Two signals in the range of 60-75 ppm.
- -OCH<sub>2</sub>(pentyl chain): A signal around 70-72 ppm.
- -CH<sub>2</sub>- (internal methylene carbons of pentyl chain): Signals in the range of 22-32 ppm.
- -CH₃ (terminal methyl carbon of pentyl chain): A signal around 14 ppm.

## Infrared (IR) Spectroscopy

- O-H stretch: A strong, broad band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the hydroxyl group and indicative of hydrogen bonding.
- C-H stretch: Multiple sharp peaks in the region of 2850-3000 cm<sup>-1</sup> corresponding to the stretching of C-H bonds in the alkyl chain.
- C-O stretch: A strong band in the region of 1050-1150 cm<sup>-1</sup>, corresponding to the C-O ether and alcohol linkages.

## **Mass Spectrometry (MS)**

The mass spectrum of **2-(Pentyloxy)ethanol** obtained by electron ionization (EI) would be expected to show fragmentation patterns typical of ethers and alcohols. Common fragments



would result from the cleavage of the C-O bonds and the loss of small neutral molecules like water.

# **Logical Relationships in Synthesis and Analysis**

The synthesis and subsequent analysis of **2-(Pentyloxy)ethanol** follow a logical workflow designed to ensure the identity and purity of the final product.

Caption: Logical workflow for the synthesis and analysis of **2-(Pentyloxy)ethanol**.

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